molecular formula C8H7FN2 B3012472 2-fluoro-1-methyl-1H-1,3-benzodiazole CAS No. 2172266-67-8

2-fluoro-1-methyl-1H-1,3-benzodiazole

Cat. No.: B3012472
CAS No.: 2172266-67-8
M. Wt: 150.156
InChI Key: ZGNRYPYYVXEYJF-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-1H-1,3-benzodiazole is an organic compound with the molecular formula C8H7FN2. It belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by a benzene ring fused to an imidazole ring, with a fluorine atom and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-1-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Chloro-1-methyl-1H-1,3-benzodiazole
  • 2-Bromo-1-methyl-1H-1,3-benzodiazole
  • 2-Iodo-1-methyl-1H-1,3-benzodiazole

Comparison: 2-Fluoro-1-methyl-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity, biological activity, and overall chemical behavior .

Properties

IUPAC Name

2-fluoro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNRYPYYVXEYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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